molecular formula C8H12ClNO2S B2552841 5-Methanesulfonyl-2-methylaniline hydrochloride CAS No. 1153193-10-2

5-Methanesulfonyl-2-methylaniline hydrochloride

Cat. No.: B2552841
CAS No.: 1153193-10-2
M. Wt: 221.7
InChI Key: KUIFHZDNICNRQU-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-methylaniline hydrochloride: is an organic compound with the molecular formula C8H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a methanesulfonyl group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride typically involves the sulfonation of 2-methylaniline followed by the formation of the hydrochloride salt. The general steps are as follows:

    Sulfonation: 2-Methylaniline is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the methanesulfonyl group to the aniline ring.

    Formation of Hydrochloride Salt: The resulting 5-Methanesulfonyl-2-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated aniline derivatives.

Scientific Research Applications

5-Methanesulfonyl-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline ring can participate in various substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonyl Chloride: Used as a reagent for sulfonation but lacks the aniline structure.

    5-Methanesulfonyl-2-nitroaniline: Contains a nitro group instead of a methyl group, altering its chemical properties and reactivity.

Uniqueness: 5-Methanesulfonyl-2-methylaniline hydrochloride is unique due to the presence of both the methanesulfonyl and methyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biological Activity

5-Methanesulfonyl-2-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a two-step process:

  • Sulfonation : 2-Methylaniline is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methanesulfonyl group.
  • Formation of Hydrochloride Salt : The resultant compound is treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound can be attributed to its structural features:

  • The methanesulfonyl group acts as an electrophile, enabling the compound to participate in nucleophilic reactions.
  • The aniline ring allows for various electrophilic substitution reactions, impacting its reactivity and interactions with biological molecules.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory pathways are ongoing, with some evidence pointing towards inhibition of specific enzymes involved in inflammation.
  • Anticancer Potential : Emerging data indicate that derivatives of this compound may show cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Testing :
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. The results demonstrated IC50 values indicating effective cytotoxicity at certain concentrations .
  • Mechanistic Insights :
    • Further research has focused on understanding the interaction of this compound with cellular targets. For instance, studies using rat liver microsomes revealed metabolic pathways that could influence its pharmacological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-MethylanilineLacks methanesulfonyl groupLess reactive; limited biological activity
Methanesulfonyl ChlorideSulfonating agent without aniline structurePrimarily used for sulfonation reactions
5-Methanesulfonyl-2-nitroanilineContains a nitro groupAltered reactivity; potential for different applications

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFHZDNICNRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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